![molecular formula C17H19N5 B2513465 N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 313225-39-7](/img/structure/B2513465.png)
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
“N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound with the CAS Number: 313225-39-7 . It has a molecular weight of 293.37 .
Molecular Structure Analysis
The IUPAC name for this compound is N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . The InChI code is 1S/C17H19N5/c1-3-7-13(8-4-1)21-16-15-11-20-22(17(15)19-12-18-16)14-9-5-2-6-10-14/h2,5-6,9-13H,1,3-4,7-8H2,(H,18,19,21) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Anticancer Activity
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives have shown promising results in the field of cancer research . They have been evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . Some compounds have shown significant inhibitory activity, making them potential candidates for further optimization as anticancer agents .
Free Radical Scavenging
These compounds have also been studied for their free radical scavenging activity . This property is important in the context of oxidative stress, which is implicated in various diseases including cancer, neurodegenerative disorders, and cardiovascular diseases.
Inhibition of Key Enzymes
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been found to inhibit different key enzymes . This property can be exploited for the development of drugs targeting specific enzymes involved in disease processes.
Antitumor Activity
Some derivatives of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have shown marked antitumor activity against various cell lines . This suggests their potential use in the development of new antitumor drugs.
Inhibition of Protein Kinases
Protein kinases are enzymes that play crucial roles in cellular processes. Some derivatives of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have shown potential anticancer activity related to the inhibition of various protein kinases .
Synthesis of Biologically Active Compounds
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a key intermediate in the synthesis of various biologically active compounds . These compounds have diverse biomedical applications, further expanding the utility of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in scientific research.
Mechanism of Action
Target of Action
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is primarily targeted towards protein kinases . These kinases play a crucial role in controlling cell growth, differentiation, migration, and metabolism . Specifically, it has been found to inhibit CDK2, a cyclin-dependent kinase .
Mode of Action
The compound N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with its targets by mimicking the hinge region binding interactions in kinase active sites . This is possible because the pyrazolo[3,4-d]pyrimidine scaffold of the compound is an isostere of the adenine ring of ATP .
Biochemical Pathways
The interaction of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with its targets affects the biochemical pathways associated with cell proliferation . By inhibiting CDK2, it disrupts the phosphorylation of key components for cell proliferation .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties .
Result of Action
The result of the action of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the significant inhibition of the growth of examined cell lines . It has shown superior cytotoxic activities against certain cell lines with IC50 values in the nanomolar range .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
N-cyclohexyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-3-7-13(8-4-1)21-16-15-11-20-22(17(15)19-12-18-16)14-9-5-2-6-10-14/h2,5-6,9-13H,1,3-4,7-8H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCOVVWVKITOIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
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